An In-depth Technical Guide to (3,4-Dihydro-2H-benzo[b]oxazin-3-yl)methanol
An In-depth Technical Guide to (3,4-Dihydro-2H-benzo[b]oxazin-3-yl)methanol
An In-depth Technical Guide to (3,4-Dihydro-2H-benzo[b][1][2]oxazin-3-yl)methanol
This guide provides a comprehensive technical overview of (3,4-Dihydro-2H-benzo[b][1][2]oxazin-3-yl)methanol, a versatile heterocyclic compound. It is intended for researchers, chemists, and drug development professionals who require a deep understanding of its chemical properties, synthesis, and potential applications. The structure of this document is designed to logically present the core scientific information, moving from fundamental properties to practical methodologies and potential utility.
Core Molecular Identity and Physicochemical Properties
(3,4-Dihydro-2H-benzo[b][1][2]oxazin-3-yl)methanol is a bicyclic molecule featuring a benzene ring fused to a 1,4-oxazine ring, with a hydroxymethyl substituent at the chiral 3-position. This structure imparts a combination of aromaticity and three-dimensional character, making it an attractive scaffold in medicinal chemistry and materials science.[3] The presence of hydroxyl and secondary amine functionalities offers multiple points for chemical modification and hydrogen bonding interactions.
Compound Identification
A clear identification is critical for regulatory compliance, procurement, and literature tracking.
| Identifier | Value | Source(s) |
| CAS Number | 36884-17-0 | [4][5] |
| IUPAC Name | (3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol | [5] |
| Molecular Formula | C₉H₁₁NO₂ | [6] |
| Molecular Weight | 165.19 g/mol | [6] |
| PubChem CID | 21824043 | [5] |
Physicochemical Data
The physical properties of a compound dictate its handling, formulation, and behavior in biological systems. Currently, extensive experimental data for this specific molecule is not widely published. The data below is a combination of information from commercial suppliers and predicted values.
| Property | Value | Notes |
| Appearance | Colorless to pale yellow solid/oil | Based on supplier descriptions.[3] |
| Solubility | Moderately soluble in polar solvents | The hydroxyl and amine groups suggest solubility in alcohols, DMSO, and DMF, with limited solubility in water.[3] |
| Storage | Store in a cool, dry, well-ventilated place | Recommended to be stored in a tightly sealed container to prevent oxidation and moisture absorption.[2] |
Synthesis and Mechanistic Insights
The synthesis of the benzoxazine core is a subject of significant research. For (3,4-Dihydro-2H-benzo[b][1][2]oxazin-3-yl)methanol, a particularly noteworthy method involves a green chemistry approach utilizing readily available starting materials.
Green Synthesis from 2-Aminophenol and Glycerol
A sustainable and efficient synthesis has been developed employing a sequential mechanochemical (milling) and microwave-assisted strategy.[1] This method avoids toxic solvents and reagents, aligning with modern green chemistry principles. The reaction condenses 2-aminophenol with glycerol, a renewable byproduct from the biodiesel industry, to form the target molecule.[1][7]
Expertise & Causality: The initial mechanochemical milling of 2-aminophenol and a base like potassium carbonate serves a critical function beyond simple mixing. This solvent-free activation step increases the surface area and creates intimate contact between the reactants, which can activate the hydroxyl groups and enhance reactivity for the subsequent cyclization.[1][7] The use of microwave irradiation for the cyclization step provides rapid, uniform heating, which significantly reduces reaction times from hours to minutes and often improves yields compared to conventional heating.[1]
Proposed Reaction Mechanism
The reaction is believed to proceed through four principal steps. The base-assisted mechanochemical activation is crucial for the initial intermolecular condensation, followed by an intramolecular cyclization to form the stable benzoxazine ring.
Experimental Protocol: Microwave-Assisted Synthesis
This protocol is a representative procedure based on the literature.[1] It is a self-validating system; successful synthesis should be confirmed by the characterization methods outlined in Section 3.
-
Reactant Preparation & Activation:
-
In a ball mill vessel, combine 2-aminophenol (1.0 equiv), glycerol (1.2 equiv), and powdered potassium carbonate (1.0 equiv).
-
Mill the mixture at room temperature for 30-60 minutes under solvent-free conditions. The resulting powder is the activated reaction mixture.
-
-
Microwave-Assisted Cyclization:
-
Transfer the activated powder to a microwave-safe reaction vessel equipped with a magnetic stirrer.
-
Seal the vessel and place it in a scientific microwave reactor.
-
Irradiate the mixture at a constant temperature of 110-150°C for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude material using silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to obtain the pure (3,4-Dihydro-2H-benzo[b][1][2]oxazin-3-yl)methanol.
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Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. While a public, comprehensive dataset for this specific molecule is scarce, the following represents the expected spectral characteristics based on its structure and data from analogous compounds.[8]
| Technique | Expected Observations |
| ¹H NMR | - Aromatic Protons: Multiplets in the range of δ 6.5-7.5 ppm. - Oxazine Ring Protons (CH₂, CH): Complex multiplets between δ 3.5-5.0 ppm. - Hydroxymethyl Protons (CH₂OH): A doublet or multiplet around δ 3.5-4.0 ppm. - Amine & Hydroxyl Protons (NH, OH): Broad singlets, exchangeable with D₂O. |
| ¹³C NMR | - Aromatic Carbons: Peaks in the δ 110-150 ppm region. - Oxazine Ring Carbons: Peaks typically in the δ 40-80 ppm range. - Hydroxymethyl Carbon (CH₂OH): A peak around δ 60-65 ppm. |
| Mass Spec (MS) | - [M+H]⁺: Expected at m/z ≈ 166.08. - Fragmentation: Loss of H₂O (m/z ≈ 148), loss of CH₂OH (m/z ≈ 135). |
| Infrared (IR) | - O-H Stretch: Broad peak at ~3400-3200 cm⁻¹. - N-H Stretch: Sharp or broad peak at ~3350 cm⁻¹. - C-H Aromatic/Aliphatic Stretches: Peaks at ~3100-2850 cm⁻¹. - C=C Aromatic Stretch: Peaks at ~1600-1450 cm⁻¹. - C-O Stretch: Strong peak at ~1250-1050 cm⁻¹. |
Chemical Reactivity and Potential in Drug Discovery
The benzoxazine scaffold is of significant interest in medicinal chemistry due to its favorable pharmacological profile. Derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[7][9][10]
Key Reactive Sites
The molecule possesses three primary sites for further chemical elaboration:
-
Primary Alcohol (-CH₂OH): Can be oxidized to an aldehyde or carboxylic acid, esterified, or converted to a leaving group for nucleophilic substitution.
-
Secondary Amine (-NH-): Can be acylated, alkylated, or used in coupling reactions to introduce diverse substituents.
-
Aromatic Ring: Susceptible to electrophilic aromatic substitution (e.g., halogenation, nitration), allowing for modulation of electronic properties and LogP.
Role as a Bioactive Scaffold
While specific biological data for (3,4-Dihydro-2H-benzo[b][1][2]oxazin-3-yl)methanol is limited in public literature, the parent scaffold is a key component in numerous reported bioactive agents. For instance, derivatives of the benzoxazine core have been investigated as:
-
EGFR Tyrosine Kinase Inhibitors: For applications in non-small cell lung cancer.
-
PI3Kα Inhibitors: Targeting a critical signaling pathway in many human cancers.
-
Antitubercular Agents: Showing promise against Mycobacterium tuberculosis.
-
Ferroptosis Inhibitors: A patent application highlights the potential of this class of drugs in treating conditions related to iron-dependent cell death, such as neurodegenerative diseases.
The three-dimensional, non-planar structure of the dihydro-benzoxazine ring is a desirable feature in modern drug design, as it allows for more specific and complex interactions with biological targets compared to flat, aromatic systems.
Safety and Handling
As a research chemical, (3,4-Dihydro-2H-benzo[b][1][2]oxazin-3-yl)methanol should be handled with appropriate care by trained personnel.
-
General Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin, eyes, and clothing.[2]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side-shields, and a lab coat.
-
Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases, as these may lead to decomposition or vigorous reactions.[2]
-
First Aid:
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
-
In all cases of exposure, consult a physician.
-
Conclusion
(3,4-Dihydro-2H-benzo[b][1][2]oxazin-3-yl)methanol is a valuable heterocyclic building block with significant potential, particularly in the field of medicinal chemistry. Its versatile functionalities and the development of green synthetic routes make it an accessible and attractive scaffold for the design of novel therapeutic agents. Further investigation into its specific biological activities and the exploration of its derivatives are warranted to fully realize its potential.
References
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Pérez-Sánchez, M., et al. (2022). Glycerol Valorization towards a Benzoxazine Derivative through a Milling and Microwave Sequential Strategy. Molecules, 27(3), 733. Available at: [Link]
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Japan Chemical Substance Dictionary. (3,4-Dihydro-2H-benzo[b][1][2]oxazin-3-yl)methanol. Available at: [Link]
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ChemSrc. N1-[2-(OXIRAN-2-YLMETHOXY)PHENYL]ACETAMIDE Safety Information. Available at: [Link]
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Shukla, D. K., et al. (2012). Synthesis and Biological Activity of Some 3-Aryl-3,4-dihydro-2H-benz[e]- 1,3-oxazines/6-bromo-3-aryl-3,4-dihydro- 2H-benz[e]-1,3-oxazines. Oriental Journal of Chemistry, 28(3), 1449-1455. Available at: [Link]
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ChemIndex. 36884-17-0 | 2H-1,4-benzoksazin-3-metanol, 3,4-dihydro-. Available at: [Link]
- Google Patents. RO112517B1 - Derivati de enantiomer pur de alcool heterobiciclic.
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Sravanthi, G., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13, 27329-27357. Available at: [Link]
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Pérez-Sánchez, M., et al. (2022). Glycerol Valorization towards a Benzoxazine Derivative through a Milling and Microwave Sequential Strategy. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. US5914263A - Enzymatic process for the stereoselective preparation of optically active heterocyclic alcohols.
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Molbase. 675825-92-0 ((5-Amino-3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol). Available at: [Link]
- Google Patents. Patent 0113042 - 3,4-Dihydro-2H-benzopyran derivatives....
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Králová, P., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(24), 20561-20571. Available at: [Link]
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ResearchGate. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Available at: [Link]
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ResearchGate. (PDF) 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Available at: [Link]
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Nama, S., & Gajula, K. (2023). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 28(14), 5567. Available at: [Link]
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- Google Patents. MX353342B - Derivados de dihidro-benzo-oxazina y dihidro-pirido-oxazina.
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ChemSpider Synthetic Pages. Home. Available at: [Link]
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